![molecular formula C17H19N3O3 B6608070 benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate CAS No. 2839144-48-6](/img/structure/B6608070.png)
benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
Benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a versatile chemical compound with a unique structure that allows for diverse experimentation. This compound is used in various scientific research applications, making it an essential tool for studying biological processes and developing new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate involves several steps. One common method includes the reaction of 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylic acid with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzyl moiety .
Scientific Research Applications
Anticancer Properties
Benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrido[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound inhibited the proliferation of human cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Its effectiveness against bacteria and fungi has been documented in several studies.
- Case Study : An investigation into the antimicrobial efficacy of pyrido[3,4-d]pyrimidine derivatives showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria .
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits.
- Case Study : A study on neurodegenerative diseases indicated that this compound could mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurotoxicity .
Pesticide Development
The compound has been explored as a potential pesticide due to its biological activity against pests.
- Case Study : Research conducted on the insecticidal properties of pyrido[3,4-d]pyrimidines revealed their effectiveness in controlling agricultural pests without adversely affecting beneficial insects .
Plant Growth Regulation
There is evidence that this compound can act as a plant growth regulator.
- Case Study : Experiments showed that application of this compound enhanced growth parameters in certain crops by promoting root development and nutrient uptake .
Polymer Synthesis
The compound is being investigated for its role in synthesizing novel polymers with enhanced properties.
- Case Study : Research into polymer composites incorporating pyrido[3,4-d]pyrimidine structures demonstrated improved thermal stability and mechanical strength compared to conventional materials .
Nanomaterials Development
This compound is also being explored for its potential in nanotechnology.
Mechanism of Action
The mechanism of action of benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate include:
- 7-Benzyl-2,4-dichloro-5H,6H,8H-pyrido[3,4-d]pyrimidine
- 2,4-Dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-pyrido[3,4-d]pyrimidine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable tool in scientific research and industrial applications.
Biological Activity
Benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate (CAS Number: 2839144-48-6) is a compound belonging to the pyridopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological properties, including its synthesis, therapeutic potential, and specific case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
The structure of this compound features a pyridopyrimidine core, which is known for its diverse pharmacological activities. The presence of the ethyl and hydroxyl groups contributes to its biological interactions.
Therapeutic Potential
Research indicates that compounds with a pyridopyrimidine structure exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that derivatives of pyridopyrimidines can inhibit cancer cell proliferation. For instance, compounds targeting the ephrin receptor family have demonstrated efficacy against various cancer types due to their role in tumor progression and metastasis .
- Antimicrobial Properties : Some derivatives have shown promising results against bacterial and fungal strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt cellular processes in pathogens .
- Anti-inflammatory Effects : Certain pyridopyrimidine derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .
Anticancer Activity
A study conducted on a library of pyridopyrimidine compounds revealed that those with an ethyl group at position N8 exhibited significantly enhanced activity compared to their methylated counterparts. This suggests that structural modifications can lead to improved therapeutic profiles .
Compound | Activity | Reference |
---|---|---|
N8-Ethyl derivative | 4-fold better anticancer activity | |
N8-Methyl derivative | Lower activity |
Antimicrobial Evaluation
In vitro tests on this compound against various microbial strains indicated notable inhibition zones, suggesting effective antimicrobial properties. The mechanism appears to involve interference with bacterial cell wall synthesis .
Anti-inflammatory Studies
Research has indicated that certain derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a significant reduction in TNF-alpha levels .
Properties
IUPAC Name |
benzyl 2-ethyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-15-18-14-10-20(9-8-13(14)16(21)19-15)17(22)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYYSFZFZJBKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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